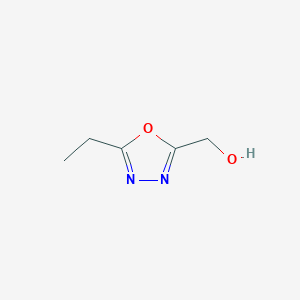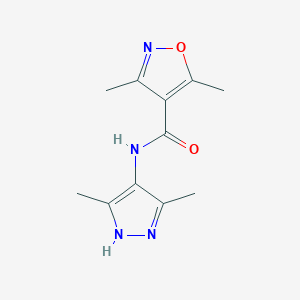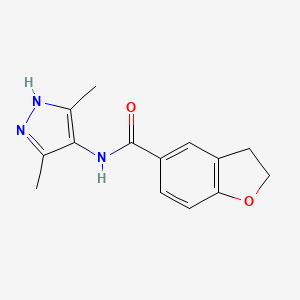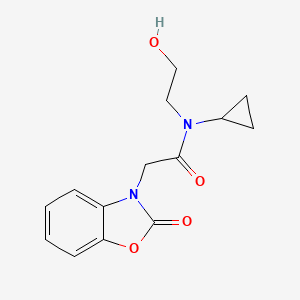
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide, also known as DMMP, is a small molecule inhibitor that has been studied extensively in scientific research. It is a potent inhibitor of a specific enzyme called cGAS, which plays a crucial role in the innate immune response to viral infection and other pathogens. DMMP has been shown to have potential therapeutic applications in a variety of diseases, including autoimmune disorders, cancer, and viral infections.
作用机制
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide works by binding to cGAS and inhibiting its activity. cGAS is an enzyme that detects the presence of viral DNA in the cytoplasm of cells and triggers an immune response. By inhibiting cGAS, N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide can prevent the immune system from overreacting to viral infection and causing damage to healthy cells.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of interferon and other cytokines, which are involved in the immune response to viral infection. N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide has also been shown to inhibit the activation of T cells, which are involved in the adaptive immune response. In addition, N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune disorders.
实验室实验的优点和局限性
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide has several advantages as a tool for scientific research. It is a potent inhibitor of cGAS, which makes it a valuable tool for studying the immune response to viral infection and other pathogens. N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide is also relatively easy to synthesize in the laboratory, which makes it accessible to researchers. However, N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide does have some limitations. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes in the cell. In addition, N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide is not suitable for use in vivo, as it is rapidly metabolized in the body.
未来方向
There are several future directions for research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of cGAS. Another area of interest is the study of the role of cGAS in various diseases, including autoimmune disorders and cancer. Finally, there is interest in the development of novel therapeutic approaches based on the inhibition of cGAS and other components of the innate immune system.
合成方法
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the molecule from basic building blocks. Enzymatic synthesis involves using enzymes to catalyze the formation of the molecule from simpler precursors. Both methods have been used successfully to produce N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide in the laboratory.
科学研究应用
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide has been extensively studied in scientific research, particularly in the field of immunology. It has been shown to be a potent inhibitor of cGAS, which is a key enzyme involved in the innate immune response to viral infection and other pathogens. N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide has been shown to have potential therapeutic applications in a variety of diseases, including autoimmune disorders, cancer, and viral infections.
属性
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6-9(7(2)14-13-6)12-10(16)8-4-11-15(3)5-8/h4-5H,1-3H3,(H,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLZMZWRGAYCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)


![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)


![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)
